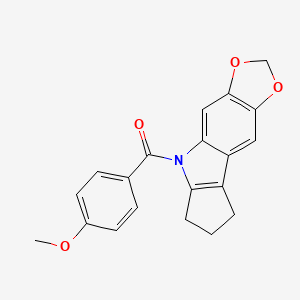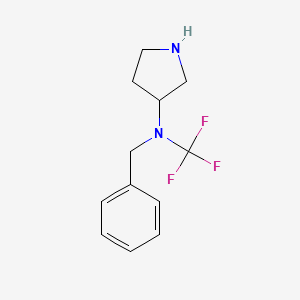
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive scaffold for drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
One of the most frequently used methods for synthesizing N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves the 1,3-dipolar cycloaddition reaction. This reaction typically uses azomethine ylides generated in situ from α-silylamines in the presence of an acid. The azomethine ylide reacts with 3,3,3-trifluoropropene derivatives to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives .
科学研究应用
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用机制
The mechanism of action of N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The exact molecular pathways involved depend on the specific biological target being studied .
相似化合物的比较
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-benzylpyrrolidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.
N-(trifluoromethyl)pyrrolidine: Lacks the benzyl group, affecting its binding affinity and selectivity.
N-benzyl-N-(methyl)pyrrolidin-3-amine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and metabolic stability
The uniqueness of this compound lies in the combination of the benzyl and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities compared to its analogs .
属性
分子式 |
C12H15F3N2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC 名称 |
N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)17(11-6-7-16-8-11)9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
InChI 键 |
KMBMYNDKWYEYAI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1N(CC2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


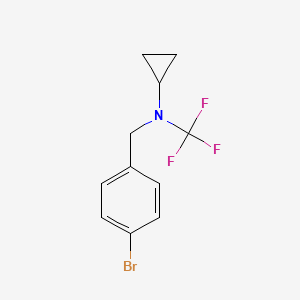
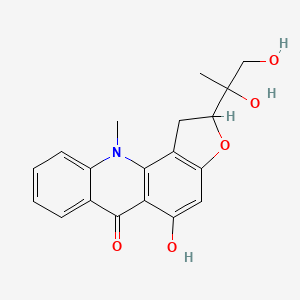
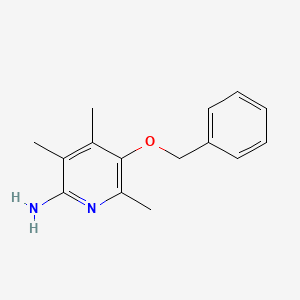
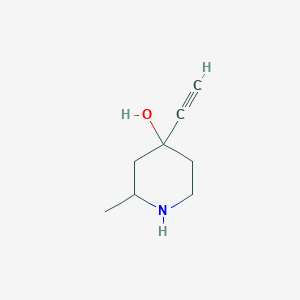
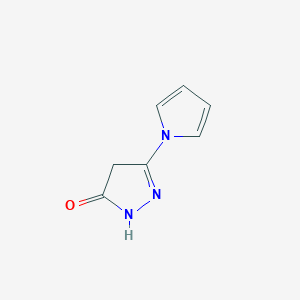
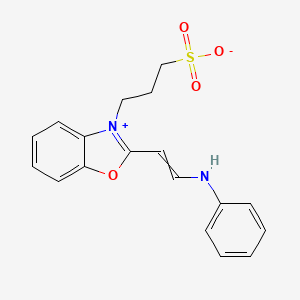
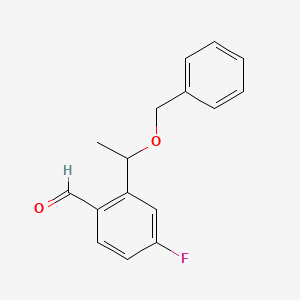
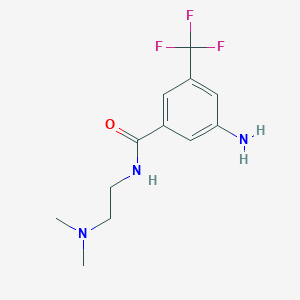
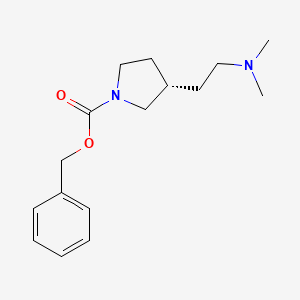
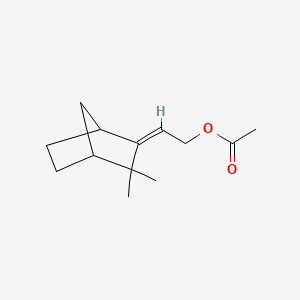
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
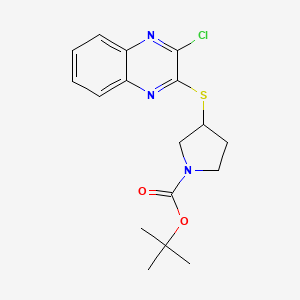
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
